molecular formula C10H20O2 B8223514 5-Methylnonanoic acid

5-Methylnonanoic acid

Cat. No.: B8223514
M. Wt: 172.26 g/mol
InChI Key: HEJCHODYKPKXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylnonanoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by a nine-carbon aliphatic chain with a methyl group attached to the fifth carbon atom. This compound is a weakly acidic substance and is typically found in various natural sources, including some plant and animal fats .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylnonanoic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of its esters, which are more readily available. The esters can be synthesized through the esterification of 5-methylnonanol with methanol or ethanol in the presence of an acid catalyst .

Chemical Reactions Analysis

Types of Reactions

5-Methylnonanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: 5-Methylnonanol.

    Substitution: Esters and amides.

Scientific Research Applications

5-Methylnonanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.

    Industry: It is used in the production of plasticizers, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 5-methylnonanoic acid involves its interaction with various molecular targets and pathways. It is metabolized in the body through beta-oxidation, a process that breaks down fatty acids to produce energy. The compound interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

    Nonanoic Acid: A nine-carbon fatty acid without the methyl group at the fifth position.

    Octanoic Acid: An eight-carbon fatty acid.

    Decanoic Acid: A ten-carbon fatty acid.

Uniqueness

5-Methylnonanoic acid is unique due to the presence of the methyl group at the fifth carbon, which influences its physical and chemical properties. This structural difference affects its reactivity and interactions with other molecules, making it distinct from other medium-chain fatty acids .

Properties

IUPAC Name

5-methylnonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJCHODYKPKXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylnonanoic acid
Reactant of Route 2
Reactant of Route 2
5-Methylnonanoic acid
Reactant of Route 3
Reactant of Route 3
5-Methylnonanoic acid
Reactant of Route 4
Reactant of Route 4
5-Methylnonanoic acid
Reactant of Route 5
Reactant of Route 5
5-Methylnonanoic acid
Reactant of Route 6
5-Methylnonanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.